2,3,5,6-tetramethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide
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Description
Scientific Research Applications
Gastroprotective Properties of Related Compounds
Gastroprotective Properties Review Compounds such as ebrotidine, which share a sulfonamide functional group with the queried chemical, have been studied for their gastroprotective properties. These studies emphasize the role of certain sulfonamide derivatives in enhancing mucosal integrity and promoting ulcer healing, unrelated to their potential drug use or side effects (Slomiany, Piotrowski, & Slomiany, 1997).
Heterocyclic Compounds in Medicinal Chemistry
Biological Significance of Heterocyclic Compounds Triazines, as examples of heterocyclic compounds with a broad spectrum of biological activities, illustrate the importance of structural diversity in medicinal chemistry. This review highlights the pharmacological potential of triazine derivatives across various therapeutic areas, showcasing the relevance of heterocyclic chemistry in drug discovery (Verma, Sinha, & Bansal, 2019).
QSAR of Carbonic Anhydrase Inhibitors
Quantitative Structure-Activity Relationships The study on quantitative structure-activity relationships (QSARs) of carbonic anhydrase inhibitors offers insights into how the electronic properties of sulfonamide groups, similar to the queried compound, influence biological activity. This research aids in understanding the molecular basis of enzyme inhibition and the design of more effective compounds (Gupta, 2003).
Redox Mediators in Organic Pollutant Treatment
Enzymatic Remediation of Organic Pollutants The enzymatic approach to remediate organic pollutants in industrial wastewater demonstrates the utility of certain compounds as redox mediators. These mediators significantly enhance the degradation efficiency of recalcitrant compounds, highlighting an application area for similar chemical structures in environmental science (Husain & Husain, 2007).
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-15-13-16(2)18(4)21(17(15)3)29(26,27)23-14-19-5-7-20(8-6-19)22(25)24-9-11-28-12-10-24/h5-8,13,23H,9-12,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWVAWWDTJUNCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.